

Biological activity of 5-Nitro-1,3-benzodioxole

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Compound of Interest

Compound Name: 5-Nitro-1,3-benzodioxole

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An In-depth Technical Guide to the Biological Activity of **5-Nitro-1,3-benzodioxole**

Foreword

The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a vast array of biological activities.[\[1\]](#) The introduction of a nitro group at the 5-position creates **5-Nitro-1,3-benzodioxole**, a molecule that is less a direct biological effector and more a pivotal synthetic intermediate. The potent electron-withdrawing nature of the nitro moiety not only modifies the electronic properties of the benzodioxole ring but also serves as a versatile chemical handle for extensive synthetic transformations.[\[1\]](#)[\[2\]](#) This guide provides a technical exploration of the biological significance of **5-Nitro-1,3-benzodioxole**, focusing on its role as a precursor to potent antimicrobial and anticancer agents. We will dissect the mechanisms of action of its key derivatives, provide validated experimental protocols for their evaluation, and discuss the associated toxicological considerations, offering a comprehensive resource for researchers in drug discovery and development.

Physicochemical Profile and Synthesis

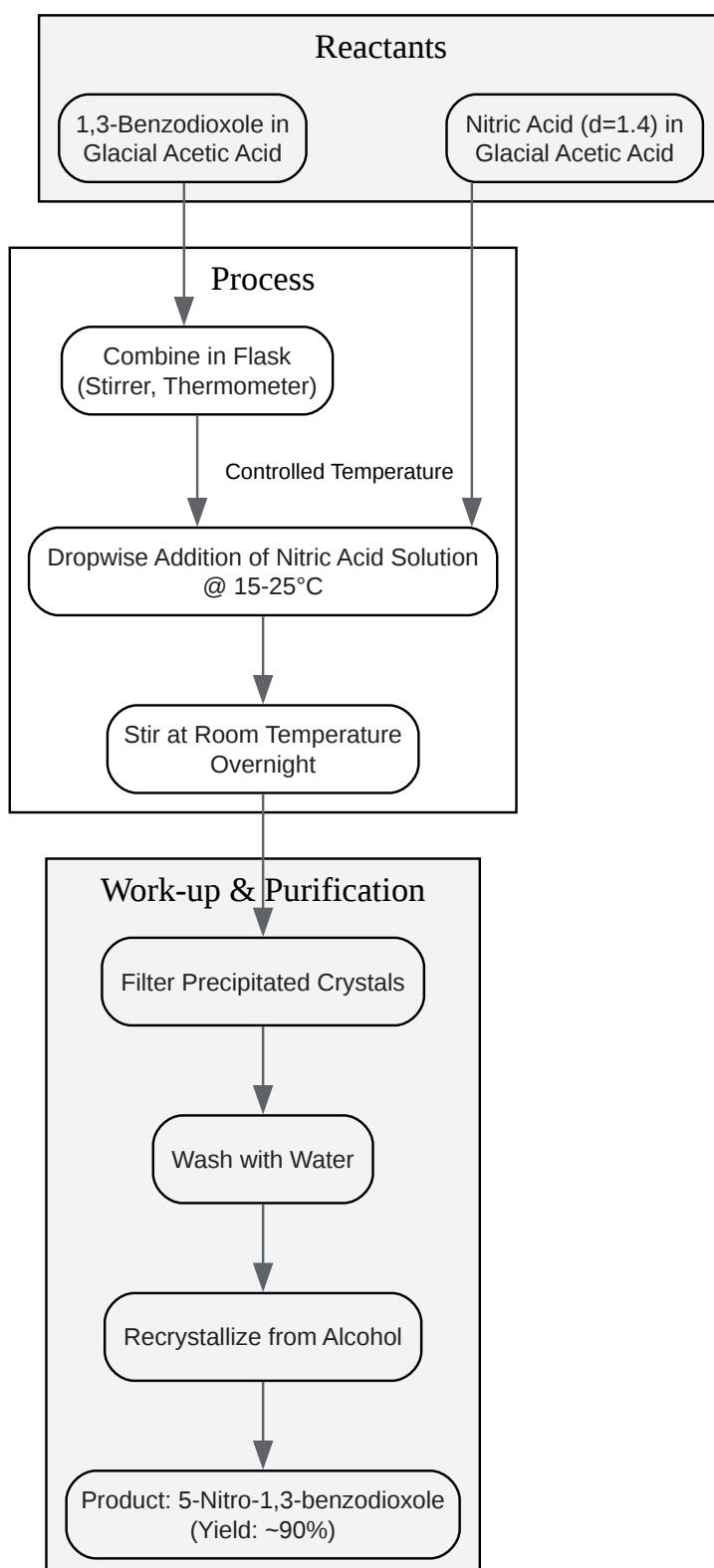
5-Nitro-1,3-benzodioxole is a yellow crystalline powder that serves as a foundational building block in organic synthesis.[\[2\]](#)[\[3\]](#) Its core structure, 1,3-benzodioxole, is an electron-rich heterocyclic system, making it highly reactive toward electrophilic substitution.[\[2\]](#)

Property	Value	Reference(s)
CAS Number	2620-44-2	[2] [3]
Molecular Formula	C ₇ H ₅ NO ₄	[3] [4]
Molecular Weight	167.12 g/mol	[2] [3]
Appearance	Yellow crystalline powder	[2] [3]
InChI Key	SNWQAKNKGGOVMO-UHFFFAOYSA-N	[2] [5]
Synonyms	1,2-(Methylenedioxy)-4-nitrobenzene; 3,4-Methylenedioxynitrobenzene	[4] [6]

Optimized Synthesis Protocol: Regioselective Nitration

The most direct route to **5-Nitro-1,3-benzodioxole** is the electrophilic nitration of 1,3-benzodioxole. The success of this synthesis depends on precise control over reaction conditions to favor the formation of the desired 5-nitro isomer over other potential products.[\[2\]](#)

Workflow for the Synthesis of **5-Nitro-1,3-benzodioxole**

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Caption: Synthesis workflow via electrophilic nitration.

Detailed Methodology:[7]

- Preparation: Place 12.2 g of 1,3-benzodioxole into 75 mL of glacial acetic acid in a 250 mL sulfonation flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.
- Nitration: While stirring, add a solution of 9 mL of nitric acid ($d=1.4$) in 30 mL of glacial acetic acid dropwise. Maintain the internal temperature of the reaction mixture between 15-25°C using an ice bath.
 - Causality Insight: The methylenedioxy group is an ortho-para director. Controlling the temperature prevents over-nitration and decomposition. Glacial acetic acid serves as a solvent that moderates the reactivity of nitric acid.
- Reaction: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature overnight to allow the reaction to proceed to completion.
- Isolation: Collect the precipitated yellow crystals by filtration under suction.
- Purification: Wash the collected solid with water to remove residual acid and then recrystallize from alcohol to yield pure **5-Nitro-1,3-benzodioxole**. A typical yield is around 90%.[\[7\]](#)
 - Self-Validation: The purity of the final product should be confirmed by measuring its melting point (148-150°C) and through spectroscopic analysis (^1H NMR, ^{13}C NMR).[\[7\]](#)

Biological Activity: A Gateway to Potent Derivatives

While **5-Nitro-1,3-benzodioxole** itself is not a primary therapeutic agent, its true value lies in its role as a versatile scaffold. The nitro group can be readily reduced to an amine, which can then be transformed into a wide variety of functional groups, or it can be used to activate the aromatic ring for further substitutions.[\[1\]](#)[\[2\]](#) This versatility has been exploited to create derivatives with significant biological activities, most notably in the antimicrobial and anticancer fields.

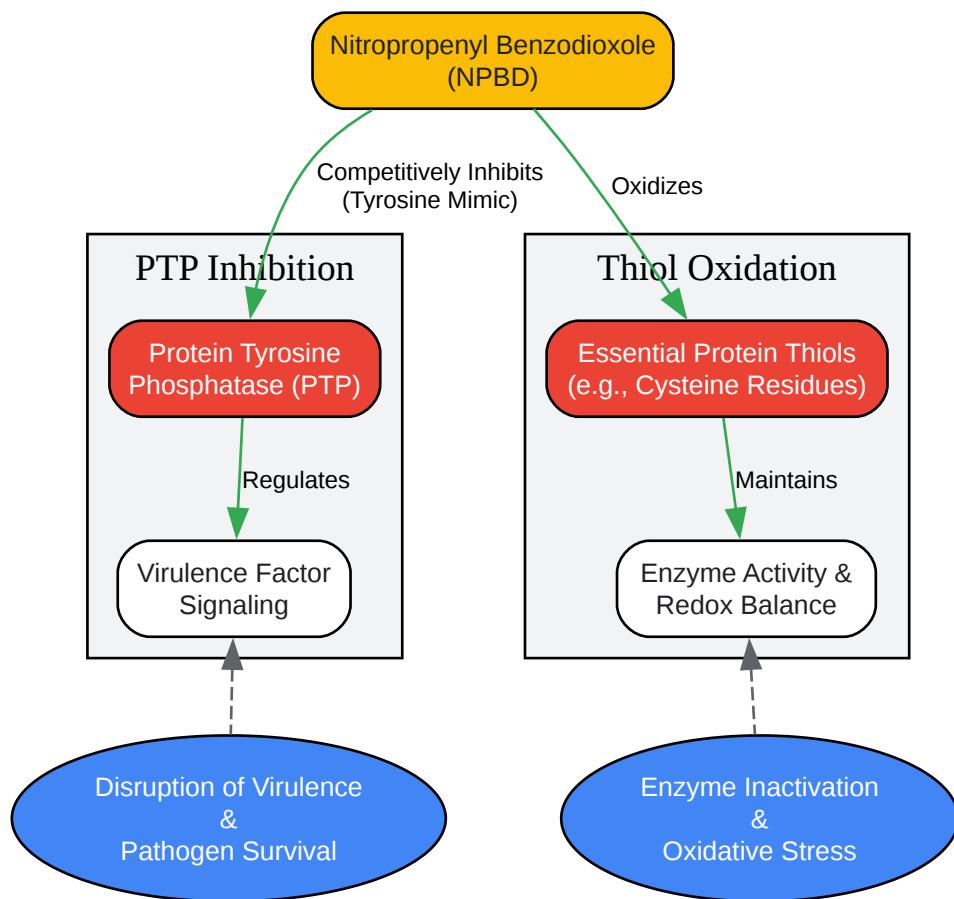
Key Derivative Class: Broad-Spectrum Antimicrobials

A prominent class of derivatives derived from **5-Nitro-1,3-benzodioxole** are the nitropropenyl benzodioxoles (NPBDs). These compounds have demonstrated potent and broad-spectrum antimicrobial activity.[2][8] NPBD is recognized as one of the most broadly active of over 30 related derivatives studied.[8]

Mechanism of Action: Dual-Pronged Attack

The antimicrobial efficacy of NPBD stems from a dual mechanism targeting fundamental cellular processes in pathogens.

- Tyrosine Mimicry and PTP Inhibition: NPBD acts as a tyrosine mimetic, enabling it to competitively inhibit bacterial and fungal protein tyrosine phosphatases (PTPs).[1][2] PTPs are crucial enzymes that regulate signaling pathways involved in pathogen virulence and survival.[2] By inhibiting PTPs, NPBD can disrupt critical virulence factors without relying on traditional antibiotic mechanisms, making it a promising candidate against drug-resistant strains.[1]
- Redox-Thiol Oxidation: Nitroalkenyl benzene derivatives like NPBD are effective thiol oxidants.[8] They can target the thiolate group in the active sites of essential cysteine-based enzymes and redox-active molecules (e.g., glutathione). This leads to enzyme inhibition and oxidative stress, ultimately disrupting microbial growth and metabolism.[8][9]



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Caption: Dual antimicrobial mechanism of NPBD derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound.

- Preparation: Prepare a stock solution of the test compound (e.g., NPBD) in dimethyl sulfoxide (DMSO). Prepare a standardized inoculum of the target microorganism (e.g., *Staphylococcus aureus*) to a concentration of approximately 5×10^5 CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of desired concentrations. Ensure the final DMSO concentration is non-inhibitory (typically $\leq 1\%$).
- Inoculation: Add the standardized microbial inoculum to each well.

- Controls (Self-Validation):
 - Positive Control: Wells with broth and inoculum only (to confirm microbial growth).
 - Negative Control: Wells with sterile broth only (to confirm sterility).
 - Solvent Control: Wells with broth, inoculum, and the highest concentration of DMSO used (to rule out solvent toxicity).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Key Derivative Class: Anticancer Agents

The 1,3-benzodioxole scaffold is a recurring motif in compounds designed for anticancer activity.[\[10\]](#)[\[11\]](#) Derivatives have been shown to inhibit tumor growth through mechanisms including the induction of oxidative stress and apoptosis.[\[10\]](#)[\[12\]](#)

Mechanism of Action: Pro-Apoptotic and Anti-Proliferative Effects

One successful strategy involves conjugating 1,3-benzodioxole derivatives with other cytotoxic agents, such as arsenicals. These conjugates exhibit enhanced anti-proliferative properties by: [\[10\]](#)

- Inhibiting the Thioredoxin System: This disruption of the cancer cell's antioxidant defense leads to a buildup of reactive oxygen species (ROS).
- Inducing Oxidative Stress: The increase in intracellular ROS damages cellular components.
- Promoting Apoptosis: The cumulative damage triggers programmed cell death (apoptosis), effectively eliminating tumor cells.[\[10\]](#)

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

- Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.
- Compound Treatment: Treat the cells with serial dilutions of the synthesized 1,3-benzodioxole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
 - Causality Insight: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting viability against compound concentration and fitting the data to a dose-response curve.

Toxicological Profile and Safety

A comprehensive toxicological investigation of **5-Nitro-1,3-benzodioxole** has not been completed.[13] However, available data indicates it is harmful if swallowed, inhaled, or in contact with skin, and it is classified as an irritant.[3]

From a mechanistic standpoint, the nitroaromatic functional group is a well-known structural alert. It can be considered both a pharmacophore and a toxicophore.[14] The nitro group can undergo metabolic reduction within cells to form nitroso and hydroxylamine intermediates, which can trigger redox cycling and generate oxidative stress. This same redox activity that contributes to antimicrobial effects can also be toxic to human cells.[14] Furthermore, many nitroaromatic compounds are known to be mutagenic, making genotoxicity assessment a critical step in their development.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

The Ames test is a standard, widely used assay to assess the mutagenic potential of a chemical compound.[\[15\]](#)

- Strain Selection: Utilize several strains of *Salmonella typhimurium* with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535). These strains cannot synthesize histidine and will not grow on a histidine-deficient medium unless a reverse mutation (reversion) occurs.
- Metabolic Activation (S9 Mix): Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat or hamster liver).
 - Causality Insight: The S9 mix contains cytochrome P450 enzymes and cofactors that can convert a pro-mutagen into its active mutagenic form, mimicking metabolic processes in the human body.[\[15\]](#)
- Exposure: Mix the tester strains, the test compound at various concentrations, and either the S9 mix or a buffer in molten top agar.
- Plating: Pour the mixture onto minimal glucose agar plates (histidine-deficient).
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Scoring and Analysis: Count the number of revertant colonies (his⁺) on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.
 - Self-Validation: Positive controls (known mutagens for each strain, with and without S9) must be run in parallel to ensure the assay is performing correctly.

Conclusion and Future Perspectives

5-Nitro-1,3-benzodioxole stands out not for its intrinsic biological activity, but for its proven potential as a foundational scaffold in medicinal chemistry. Its derivatives, particularly nitropropenyl benzodioxoles, have emerged as compelling antimicrobial candidates that operate through mechanisms distinct from conventional antibiotics, offering a potential strategy

to combat antimicrobial resistance.[1][8] Similarly, the 1,3-benzodioxole core is a validated starting point for the development of novel anticancer agents.[10]

Future research should focus on two key areas. First, a thorough toxicological and pharmacokinetic profiling of lead derivatives is essential to bridge the gap between promising in vitro activity and clinical viability. Second, the synthetic versatility of the **5-Nitro-1,3-benzodioxole** intermediate should be further exploited to generate diverse libraries of new compounds. Exploring modifications to the side chain and substitutions at other positions on the aromatic ring could lead to the discovery of derivatives with improved potency, selectivity, and safety profiles for a range of therapeutic targets.

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